Complete Inertness of Perbenzoylated Glycal vs. High Reactivity of Peracetylated Analogue Under Identical Ferrier Rearrangement Conditions
Under standard Ferrier allylic substitution conditions (benzyl alcohol, Lewis acid, acetonitrile, room temperature, 24 h), O-perbenzoylated 1-C-acceptor-substituted glycals (compounds 26–28) gave 0% conversion with either BF3·OEt2 or TiCl4 as promoter, whereas the corresponding O-peracetylated analogue (compound 2) reacted with 87% conversion using TMSOTf and 26–70% conversion with other Lewis acids (AlCl3, BCl3, BBr3, TiCl4, FeCl3, I2, BF3·OEt2) [1]. The perbenzoylated system required switching to a thiol nucleophile (benzyl thiol) and TiCl4 to achieve any productive transformation, and even then the yield was moderate (isolated as rearranged thioglycoside 29) [1]. This 'all-or-nothing' reactivity gap provides a chemoselectivity handle unattainable with peracetylated donors.
| Evidence Dimension | Reactivity (conversion) with O-nucleophile under Ferrier conditions |
|---|---|
| Target Compound Data | 0% conversion (no reaction) for O-perbenzoylated 1-carbamoyl glycal with benzyl alcohol / BF3·OEt2 or TiCl4 |
| Comparator Or Baseline | O-peracetylated 1-carbamoyl glycal: 87% conversion with TMSOTf, 26% with AlCl3, 32% with BCl3, 70% with BBr3, 33% with TiCl4, 34% with FeCl3, 55% with I2, 58% with BF3·OEt2 |
| Quantified Difference | 87% (peracetylated, best) vs. 0% (perbenzoylated) under identical nucleophile and solvent conditions |
| Conditions | Benzyl alcohol (1 equiv.), Lewis acid (1 equiv.), dry CH3CN, N2 atmosphere, room temperature, 24 h [1] |
Why This Matters
This absolute reactivity difference allows researchers to exploit perbenzoylated glycals as stable, storable intermediates that remain inert until deliberately activated with a thiol nucleophile, enabling orthogonal protection group strategies in iterative oligosaccharide synthesis.
- [1] Homolya, L.; Antal, D.; Nagy, M.; Juhász-Tóth, É.; Tóth, M.; Bényei, A.; Somsák, L.; Juhász, L. Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. Carbohydrate Research 2022, 519, 108582. View Source
